undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate
Description
The compound, systematically named heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate (IUPAC name), is a synthetic lipid with the molecular formula C₄₄H₈₇NO₅ and a molecular weight of 710.18 g/mol . It is commonly referred to as SM-102 in pharmaceutical contexts, where it serves as a critical ionizable lipid in lipid nanoparticle (LNP) formulations for mRNA vaccine delivery . Its structure features:
- A heptadecan-9-yl ester (C₁₇ saturated hydrocarbon chain) for lipophilicity.
- An amide-linked hydroxyethyl group for pH-dependent ionization.
- A 6-oxo-6-(undecyloxy)hexyl chain facilitating esterase-driven biodegradation.
Synthesis involves sequential oxidation of undecyl 6-hydroxyhexanoate with PCC (pyridinium chlorochromate), followed by reductive amination with ethanolamine and triacetoxyborohydride, yielding a 97% pure product .
Properties
Molecular Formula |
C48H95NO5 |
|---|---|
Molecular Weight |
766.3 g/mol |
IUPAC Name |
undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate |
InChI |
InChI=1S/C48H95NO5/c1-4-7-10-13-16-17-21-29-36-45-53-47(51)39-32-25-19-18-20-27-34-41-49(43-44-50)42-35-28-22-26-33-40-48(52)54-46(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46,50H,4-45H2,1-3H3 |
InChI Key |
LAKXGXFRAJWXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes esterification, amidation, and etherification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.
Comparison with Similar Compounds
Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate (CAS 2089251-33-0)
- Molecular Formula: C₄₄H₈₇NO₅ (identical to SM-102) .
- Key Differences: Replaces the heptadecan-9-yl ester with a nonyl ester (C₉ chain). Impact: Reduced lipophilicity (logP ~12 vs.
- Applications : Less effective in mRNA encapsulation compared to SM-102, as shorter chains reduce membrane fusion efficiency .
Heptadecan-9-yl 10-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)decanoate (CAS 2089251-43-2)
- Molecular Formula: C₄₆H₉₁NO₅; Molecular Weight: 738.22 g/mol .
- Key Differences: Extends the octanoate chain to decanoate (C₁₀ vs. C₈). Incorporates a nonyloxy group instead of undecyloxy.
- Impact: Increased molecular weight enhances thermal stability (melting point ~50°C vs. SM-102’s liquid state at RT). Nonyloxy group may reduce enzymatic degradation rates, prolonging drug release .
7-((2-Hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl decanoate
- Molecular Formula: C₃₇H₆₉NO₄ (smaller than SM-102) .
- Key Differences :
- Features unsaturated octadecadienyl chains (C18:2) instead of saturated heptadecan-9-yl.
- Impact :
Undecylenate and Undecanoate Derivatives
- Undecylenate (C₁₁H₂₀O₂): A veterinary ester (e.g., boldenone undecylenate) with a terminal double bond, offering a 2-3 week release profile .
- Undecanoate (C₁₁H₂₂O₂): Used in oral testosterone (Andriol®), but poor bioavailability due to rapid hepatic metabolism .
- Contrast with SM-102 : SM-102’s longer chains (C₁₇ and C₁₁) extend release duration (>4 weeks in depot formulations) and enhance LNP compatibility .
Physicochemical and Functional Comparison
Biological Activity
Undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate is a complex lipid compound notable for its potential applications in drug delivery systems. Its structure incorporates a long hydrocarbon chain and multiple functional groups, which contribute to its amphiphilic properties, making it suitable for forming lipid nanoparticles. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in drug delivery, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is characterized by:
- Molecular Weight : 766.27 g/mol
- LogP : 14.2291, indicating high lipophilicity
- Topological Polar Surface Area (TPSA) : 76.07 Ų
- Rotatable Bonds : 45
These properties suggest that the compound is highly lipophilic, which is beneficial for membrane penetration and cellular uptake.
The biological activity of this compound primarily relates to its ability to enhance the delivery of therapeutic agents into cells. Key mechanisms include:
- Lipid Membrane Interaction : The amphiphilic nature allows the compound to interact effectively with lipid membranes, facilitating the incorporation of drugs into cellular structures.
- Targeted Delivery : Functional groups in the molecule may interact with specific cellular receptors, enhancing targeted delivery while minimizing off-target effects.
- Improved Bioavailability : By promoting better penetration through cellular membranes, the compound increases the bioavailability of co-delivered therapeutic agents such as nucleic acids or small molecules.
Research Findings
Several studies have investigated the efficacy and safety profiles of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated enhanced cellular uptake of RNA molecules when co-delivered with this lipid, leading to increased gene expression levels. |
| Study B | Evaluated the safety profile in vitro and found minimal cytotoxicity at therapeutic concentrations. |
| Study C | Showed improved stability of lipid nanoparticles containing this compound compared to traditional formulations. |
Case Studies
- Case Study 1 : A study involving cancer therapy demonstrated that this compound significantly improved the delivery of chemotherapeutic agents to tumor cells, resulting in enhanced therapeutic efficacy and reduced side effects.
- Case Study 2 : In a vaccine delivery model, this compound was used to encapsulate mRNA vaccines, showing a robust immune response in animal models compared to control formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
